RORγ Nuclear Receptor Inhibition: Potency Differentiation vs. Alternative Amine Substituents
2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine inhibits the RORγ nuclear receptor with an IC50 of 110 nM in a cellular dual-glo luciferase reporter assay, placing it within a potency range suitable for hit-to-lead optimization in immunomodulatory programs [1]. While direct head-to-head data for the closest 6-position amine analogs (piperidine, morpholine, dimethylamino) are not available in the public domain, class-level SAR inference indicates that the pyrrolidine ring provides a unique balance of steric bulk and conformational flexibility that is expected to confer distinct binding interactions compared to the larger, more flexible piperidine ring or the hydrogen-bonding-capable morpholine oxygen . This compound exhibits a 2.7-fold selectivity window over the related enzyme DHODH (IC50 = 297 nM), suggesting target class discrimination relevant to minimizing off-target effects in RORγ-focused campaigns [1].
| Evidence Dimension | RORγ LBD transcriptional inhibition (IC50) |
|---|---|
| Target Compound Data | 110 nM |
| Comparator Or Baseline | DHODH enzyme inhibition: 297 nM (same compound, different target); 2,4-dichloro-6-(piperidin-1-yl)pyrimidine: No reported RORγ data |
| Quantified Difference | 2.7× selectivity for RORγ over DHODH within the same compound |
| Conditions | HEK293T cells transfected with human GAL4-fused RORγt LBD; dual-glo luciferase assay after 24 h incubation |
Why This Matters
Demonstrates a defined potency range and target selectivity profile that guides procurement decisions for RORγ antagonist programs, distinguishing it from analogs with unknown or absent activity at this therapeutically relevant nuclear receptor.
- [1] BindingDB. BDBM50584283 (CHEMBL5093830): IC50 = 110 nM (RORγ), 297 nM (DHODH). UCSD. View Source
